8-AHA-cAMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

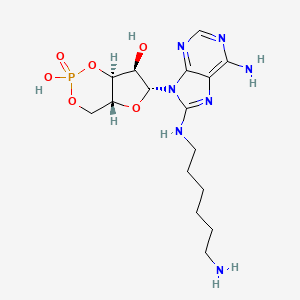

8-(6-aminohexylamino)-cAMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic AMP in which the hydrogen at position 2 on the purine fragment is replaced by a 6-aminohexylamino group. It is a 3',5'-cyclic purine nucleotide, an adenyl ribonucleotide, a primary amino compound and a secondary amino compound. It derives from a 3',5'-cyclic AMP.

Aplicaciones Científicas De Investigación

Affinity Chromatography

8-AHA-cAMP is extensively used in affinity chromatography to purify cAMP-binding proteins such as protein kinases and phosphodiesterases. It serves as an immobilized ligand on chromatography columns, allowing for the selective capture of target proteins from complex mixtures.

Case Study: Purification Efficiency

- A comparative study demonstrated that this compound agarose outperformed traditional agarose gels in purifying various protein kinase isoforms. The yields of purified proteins were significantly higher when using this compound due to its superior binding properties .

| Protein Isoform | Yield with this compound Agarose | Yield with Conventional Agarose |

|---|---|---|

| RIα | 90% | 40% |

| RIβ | 85% | 50% |

| RIIα | 80% | 45% |

| RIIβ | 75% | 55% |

Chemical Proteomics

In chemical proteomics, this compound is employed to study protein interactions and signaling pathways. It can be used to label and enrich proteins that interact with cAMP, facilitating the identification of novel cAMP-dependent signaling components.

Example: Protein Interaction Studies

- Researchers utilized surface plasmon resonance (SPR) techniques to analyze the binding kinetics of various protein isoforms to immobilized this compound. The results indicated rapid association and stable interaction with target proteins, highlighting its utility in proteomic analyses .

Cellular Signaling Studies

The compound is instrumental in elucidating the role of cAMP in cellular signaling pathways. It can activate or inhibit specific pathways depending on the cellular context, making it a versatile tool for studying signal transduction mechanisms.

Application: Modulation of Apoptosis

- In studies examining the effects of cAMP analogs on apoptosis, cells treated with this compound exhibited reduced apoptosis rates compared to controls, indicating its potential role in promoting cell survival through cAMP-mediated signaling pathways .

Comparative Analysis with Other cAMP Analogs

While there are several cAMP analogs available, this compound stands out due to its unique structure and enhanced binding capabilities. A comparison with other commonly used analogs such as 8-bromo-cAMP and 6-Bnz-cAMP reveals distinct advantages.

| cAMP Analog | Binding Affinity | Stability | Applications |

|---|---|---|---|

| This compound | High | Moderate | Affinity chromatography, proteomics |

| 8-Bromo-cAMP | Moderate | High | General signaling studies |

| 6-Bnz-cAMP | Low | Moderate | Limited use in specific assays |

Propiedades

Fórmula molecular |

C16H26N7O6P |

|---|---|

Peso molecular |

443.4 g/mol |

Nombre IUPAC |

(4aR,6R,7R,7aS)-6-[6-amino-8-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,19,22)(H,25,26)(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |

Clave InChI |

WCWLOZYNRVLFOG-SDBHATRESA-N |

SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O |

SMILES canónico |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O |

Sinónimos |

8-(6-aminohexyl)amino cyclic AMP 8-AHA-cAMP 8-aminohexylamino cAMP 8-aminohexylamino-adenosine cyclic monophosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.